molecular formula C12H8Cl2O2 B2942402 [5-(Chloromethyl)-2-furyl](4-chlorophenyl)methanone CAS No. 2856-02-2

[5-(Chloromethyl)-2-furyl](4-chlorophenyl)methanone

Cat. No.: B2942402
CAS No.: 2856-02-2
M. Wt: 255.09
InChI Key: YXCLIDOSACDVOL-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-furylmethanone is an organic compound that features a furan ring substituted with a chloromethyl group and a phenyl ring substituted with a chlorine atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-furylmethanone typically involves the reaction of 5-chloromethyl-2-furaldehyde with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-furylmethanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the chloromethyl group under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(Chloromethyl)-2-furylmethanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It can serve as a scaffold for the design of new drugs and bioactive molecules.

Medicine

In medicinal chemistry, 5-(Chloromethyl)-2-furylmethanone is investigated for its potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-furylmethanone
  • 5-Methyl-2-furylmethanone
  • 5-(Hydroxymethyl)-2-furylmethanone

Uniqueness

5-(Chloromethyl)-2-furylmethanone is unique due to the presence of both a chloromethyl group and a chlorophenyl group. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

[5-(chloromethyl)furan-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2/c13-7-10-5-6-11(16-10)12(15)8-1-3-9(14)4-2-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCLIDOSACDVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(O2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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